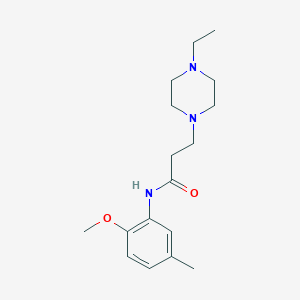

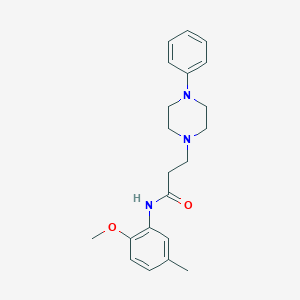

![molecular formula C19H28N2O3 B248072 Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248072.png)

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate, also known as EDDP, is a synthetic compound that belongs to the class of piperidine derivatives. EDDP is a metabolite of methadone, a widely used opioid medication for the treatment of pain and opioid addiction. EDDP has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate is believed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in pain perception and opioid tolerance. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in reward and mood regulation.

Biochemical and Physiological Effects:

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce opioid tolerance and dependence in rats. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been reported to have a longer half-life than methadone, which may contribute to its sustained pharmacological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in scientific research is its stability and specificity as a marker for methadone use. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate can be easily quantified in biological fluids using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). However, Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate is a synthetic compound that may not accurately reflect the metabolism and pharmacokinetics of methadone in humans. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also have off-target effects on other neurotransmitter systems, which may complicate its use as a research tool.

Future Directions

Future research on Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may focus on its potential as a therapeutic agent for pain and opioid addiction. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also be used as a tool to study the mechanisms of opioid tolerance and dependence. Further studies are needed to investigate the pharmacological properties and safety of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in humans. Additionally, the development of novel analytical methods for the detection and quantification of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in biological fluids may improve its utility in clinical and forensic settings.

Synthesis Methods

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate can be synthesized through the reaction of piperidine-4-carboxylic acid with 3-(3,4-dimethylanilino)-3-oxopropionic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been used in scientific research to study the metabolism and pharmacokinetics of methadone. It is also used as an internal standard in the analysis of methadone and its metabolites in biological fluids such as blood, urine, and saliva. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been shown to be a stable and reliable marker for methadone use in forensic toxicology and clinical settings.

properties

Product Name |

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |

|---|---|

Molecular Formula |

C19H28N2O3 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C19H28N2O3/c1-4-24-19(23)16-7-10-21(11-8-16)12-9-18(22)20-17-6-5-14(2)15(3)13-17/h5-6,13,16H,4,7-12H2,1-3H3,(H,20,22) |

InChI Key |

HQOMKYWUOQWZJM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |

solubility |

49.9 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247989.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247990.png)

![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247998.png)

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248002.png)

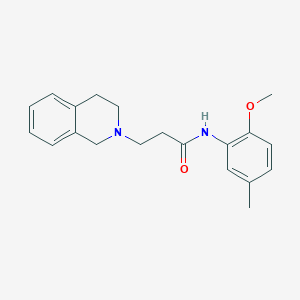

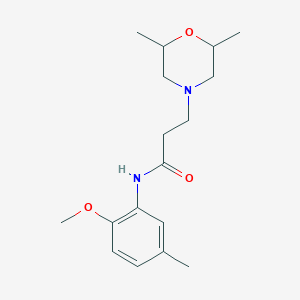

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)

![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)

![1-[3-(2-Methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248009.png)